![molecular formula C18H21N5O3S2 B2698336 (1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1172542-50-5](/img/structure/B2698336.png)
(1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O3S2 and its molecular weight is 419.52. The purity is usually 95%.
BenchChem offers high-quality (1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, also known as “2-[4-(1-ethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole”.
Anticancer Activity
This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy against multiple cancer cell lines, including breast, lung, and colon cancers. The presence of the benzothiazole moiety is particularly significant, as it is known for its anticancer properties .
Antimicrobial Properties
The compound exhibits strong antimicrobial activity against a range of bacterial and fungal pathogens. The pyrazole and benzothiazole rings contribute to its ability to disrupt microbial cell walls and inhibit essential enzymes. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Effects
Research has indicated that this compound can effectively reduce inflammation. It inhibits the production of pro-inflammatory cytokines and mediators, making it useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease. The piperazine ring in its structure enhances its anti-inflammatory properties .
Antileishmanial and Antimalarial Activities
Recent studies have explored the compound’s efficacy against parasitic diseases such as leishmaniasis and malaria. It has shown potent activity against Leishmania and Plasmodium species, making it a valuable candidate for developing treatments for these neglected tropical diseases.
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each unique structural component contributes to its wide range of biological activities, making it a promising candidate for further investigation and development.
BMC Chemistry BMC Chemistry MDPI Molecules : BMC Chemistry : BMC Chemistry : MDPI Molecules : BMC Chemistry : BMC Chemistry
Mechanism of Action
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are key components in various sectors of the chemical industry, including medicine and agriculture . Pyrazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Thiazoles
, on the other hand, are a class of organic compounds that contain a five-membered ring made up of three carbon atoms along with one sulfur atom and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
properties
IUPAC Name |
(2-ethylpyrazol-3-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c1-3-23-15(6-7-19-23)17(24)21-8-10-22(11-9-21)18-20-14-5-4-13(28(2,25)26)12-16(14)27-18/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBZTRWGYKCQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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